(Z,2S,9S)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undec-6-en-1-ol
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Overview
Description
(Z,2S,9S)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undec-6-en-1-ol is a complex organic compound characterized by its unique structural features. This compound contains a silyl ether group, a thiazole ring, and multiple methyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,2S,9S)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undec-6-en-1-ol typically involves multiple steps, including the protection of hydroxyl groups, formation of the thiazole ring, and introduction of the silyl ether group. Common reagents used in these reactions include tert-butyl(dimethyl)silyl chloride, thiazole precursors, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(Z,2S,9S)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undec-6-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Z,2S,9S)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undec-6-en-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its silyl ether group provides stability, making it suitable for biological assays .
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential therapeutic applications .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of (Z,2S,9S)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undec-6-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The silyl ether group can enhance the compound’s stability and facilitate its binding to target molecules. Pathways involved may include signal transduction, metabolic regulation, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(dimethyl)silyl ether derivatives: These compounds share the silyl ether group and exhibit similar stability and reactivity.
Thiazole-containing compounds: Compounds with thiazole rings have comparable biological activities and applications.
Trimethyl-substituted alkenes: These compounds have similar structural features and undergo analogous chemical reactions.
Uniqueness
(Z,2S,9S)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undec-6-en-1-ol is unique due to its combination of a silyl ether group, thiazole ring, and multiple methyl groups. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C24H45NO2SSi |
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Molecular Weight |
439.8 g/mol |
IUPAC Name |
(Z,2S,9S)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undec-6-en-1-ol |
InChI |
InChI=1S/C24H45NO2SSi/c1-18(11-10-12-19(2)16-26)13-14-23(27-29(8,9)24(5,6)7)20(3)15-22-17-28-21(4)25-22/h13,17,19-20,23,26H,10-12,14-16H2,1-9H3/b18-13-/t19-,20?,23-/m0/s1 |
InChI Key |
DZTZTHPQCQSHKT-SBNDYQLOSA-N |
Isomeric SMILES |
CC1=NC(=CS1)CC(C)[C@H](C/C=C(/C)\CCC[C@H](C)CO)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=NC(=CS1)CC(C)C(CC=C(C)CCCC(C)CO)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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